molecular formula C22H23ClN8O2S B2589938 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 850914-46-4

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2589938
CAS No.: 850914-46-4
M. Wt: 498.99
InChI Key: JHYWPOURVNIDRI-UHFFFAOYSA-N
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Description

The compound 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione (hereafter referred to as the target compound) is a purine-2,6-dione derivative characterized by a 3-chlorophenyl-substituted piperazine ring at position 8, a methyl group at position 3, and a pyrimidin-2-ylsulfanyl ethyl chain at position 7 (PubChem CID: 4183021) . Its molecular formula is C₂₂H₂₅ClN₈O₂S₂, with a molecular weight of 545.06 g/mol.

Properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN8O2S/c1-28-18-17(19(32)27-22(28)33)31(12-13-34-20-24-6-3-7-25-20)21(26-18)30-10-8-29(9-11-30)16-5-2-4-15(23)14-16/h2-7,14H,8-13H2,1H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYWPOURVNIDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple stepsThe final steps involve the addition of the pyrimidin-2-ylsulfanyl group and the formation of the purine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrox

Biological Activity

The compound 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential therapeutic applications. Its unique structure features a purine core and piperazine ring, which are crucial for its biological activity. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H27ClN8O2SC_{24}H_{27}ClN_8O_2S, and it has a molecular weight of approximately 527.04 g/mol. The structural representation can be summarized as follows:

Property Details
IUPAC Name This compound
CAS Number 674351-24-7
Molecular Formula C24H27ClN8O2S
Molecular Weight 527.0416

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The piperazine moiety enhances binding affinity to various biological targets, leading to modulation of signaling pathways.

Key Mechanisms:

  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission.
  • Enzyme Inhibition : It can inhibit enzymes that play a role in disease processes, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

In vitro studies have shown that derivatives of piperazine compounds demonstrate significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this structure have been evaluated for their efficacy against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of purine derivatives. The structural features of this compound suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Neuropharmacological Effects

Given its structure, the compound may also exhibit neuropharmacological effects by modulating neurotransmitter systems. Research into similar compounds has shown promise in treating conditions such as anxiety and depression.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activities of synthesized piperazine derivatives against standard bacterial strains. Compounds showed significant potency compared to traditional antibiotics .
  • Anticancer Activity Evaluation : Another research project investigated the anticancer effects of purine derivatives in vitro. Results indicated that certain structural modifications enhanced cytotoxicity against cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of purine-2,6-dione derivatives modified at positions 7 and 8 with alkyl/aryl chains and piperazine-based substituents. Below is a comparative analysis of structurally related compounds and their pharmacological profiles:

Compound Name/ID Key Substituents Biological Activity/IC₅₀ Key Structural Differences vs. Target Compound Reference
Target Compound (CID 4183021) 3-chlorophenyl (piperazine), pyrimidinylsulfanyl ethyl Not reported Reference structure
Compound 8 () 3,4-Dichlorophenyl ethyl (piperazine), acetyl chain Antiasthmatic (most active) Replaces pyrimidinylsulfanyl with acetyl; dichloro substitution enhances electron-withdrawing effects
Compound 3-Methoxyphenylmethylidene (hydrazine), phenoxypropyl CK2 inhibition (IC₅₀ = 8.5 µM) Replaces piperazine with hydrazine; phenoxypropyl chain alters hydrophobicity
Compound 2-Furoyl (piperazine), 3-methylbutyl Not reported Furoyl group introduces aromaticity; longer alkyl chain (3-methylbutyl)
Compound Hydroxyethyl (piperazine), phenoxyethyl Not reported Hydroxyethyl improves solubility; phenoxyethyl enhances π-π interactions

Structure-Activity Relationships (SAR)

  • Piperazine Substitutions: The 3-chlorophenyl group in the target compound is an electron-withdrawing substituent, which may enhance binding affinity to receptors requiring hydrophobic/aromatic interactions (e.g., dopamine or serotonin receptors) . In contrast, the 3,4-dichlorophenyl group in Compound 8 () showed superior antiasthmatic activity, suggesting that increased halogenation improves potency in phosphodiesterase inhibition .
  • Position 7 Modifications: The pyrimidinylsulfanyl ethyl chain in the target compound introduces a sulfur atom and a heteroaromatic ring, which may facilitate interactions with cysteine residues or π-stacking in enzyme active sites. Comparatively, the phenoxypropyl chain in ’s compound enhances hydrophobic binding in CK2 inhibition .

Computational and Experimental Similarity Metrics

  • Tanimoto and Dice Coefficients :
    Computational studies using MACCS and Morgan fingerprints () suggest that compounds with ≥0.5 Tanimoto similarity scores share overlapping bioactivity profiles. For example, the target compound and ’s derivative may cluster together due to shared purine-dione scaffolds, though differences in substituents reduce their similarity index .

  • Molecular Networking and Docking :
    highlights that compounds with similar Murcko scaffolds and Morgan fingerprints (Tanimoto ≥0.5) exhibit comparable docking affinities. The pyrimidinylsulfanyl group in the target compound likely engages in unique interactions compared to the hydrazine or acetyl groups in analogues .

Pharmacokinetic and Toxicity Considerations

  • Electron-Withdrawing Groups (EWGs) : The 3-chlorophenyl group in the target compound may improve metabolic stability compared to unsubstituted phenyl rings, as seen in ’s dichloro derivative .

Q & A

Q. How to analyze conflicting cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Generate IC50 values in ≥3 cell lines (e.g., HEK293, HepG2, SH-SY5Y) using MTT assays .
  • Mechanistic Profiling : Perform RNA-seq on resistant vs. sensitive lines to identify dysregulated pathways (e.g., apoptosis genes) .
  • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to assess significance of inter-line differences .

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